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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

Phase III clinical trials of human PD-L1 inhibitors.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
This section addresses common pitfalls encountered during various stages of PD-L1 inhibitor

Phase III experiments, from biomarker analysis to clinical endpoint evaluation.

Biomarker Assessment: PD-L1 Immunohistochemistry
(IHC)
Q1: We are observing weak or no staining in our PD-L1 IHC assays. What are the potential

causes and solutions?

A1: Weak or no staining in PD-L1 IHC can arise from several factors throughout the protocol.

Here is a systematic approach to troubleshooting:

Antibody-related Issues:

Incorrect Antibody Clone: Ensure you are using the appropriate FDA-approved or clinically

validated antibody clone (e.g., 22C3, 28-8, SP142, SP263) for the specific PD-L1 inhibitor

being investigated.
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Improper Antibody Dilution: The antibody concentration may be too low. Re-titer the

antibody to find the optimal concentration.

Antibody Inactivity: Confirm the antibody has been stored correctly and has not expired.

Use a new vial if necessary.

Antigen Retrieval Problems:

Suboptimal Heat-Induced Epitope Retrieval (HIER): The pH of the retrieval solution is

critical. Experiment with different pH buffers (e.g., low pH citrate or high pH EDTA) to find

the optimal condition for the specific antibody and tissue type.

Incorrect Temperature or Time: Ensure the HIER protocol is followed precisely regarding

temperature and duration.

Tissue-related Factors:

Poor Fixation: Inadequate or prolonged fixation in formalin can mask the epitope. Ensure a

standardized fixation protocol is used.

Tissue Processing: Improper tissue processing can lead to antigen degradation.

Technical Errors:

Inadequate Deparaffinization: Ensure complete removal of paraffin wax by using fresh

xylene and sufficient incubation times.

Drying of Sections: Do not allow tissue sections to dry out at any stage of the staining

process.

Q2: Our PD-L1 IHC results show high background staining, making interpretation difficult. How

can we reduce this?

A2: High background staining can obscure specific signals. Consider the following

troubleshooting steps:

Inadequate Blocking:
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Endogenous Peroxidase Activity: Ensure sufficient blocking of endogenous peroxidases,

typically with a hydrogen peroxide solution.

Non-specific Protein Binding: Use an appropriate protein block (e.g., serum from the same

species as the secondary antibody) to prevent non-specific antibody binding.

Antibody Concentration: The primary or secondary antibody concentration may be too high.

Try using a more diluted antibody solution.

Washing Steps: Insufficient washing between steps can leave residual reagents, leading to

background. Ensure thorough but gentle washing with an appropriate buffer.

Reagent Contamination: Use fresh, filtered buffers and reagents to avoid contamination.

Tissue Quality: Necrotic tissue can non-specifically bind antibodies. Ensure you are

evaluating viable tumor areas.

Q3: We are observing discordant PD-L1 results between different samples from the same

patient or between different testing sites. What could be the reasons?

A3: Discordant PD-L1 results are a significant challenge and can be attributed to several

factors:

Tumor Heterogeneity: PD-L1 expression can be highly heterogeneous within a single tumor

(intra-tumor heterogeneity) and between the primary tumor and metastatic sites (inter-tumor

heterogeneity)[1][2]. A single biopsy may not be representative of the overall PD-L1 status of

the patient's disease[3][4][5][6].

Temporal Heterogeneity: PD-L1 expression is dynamic and can change over time, especially

after therapeutic interventions[3].

Assay Variability: Different PD-L1 IHC assays use different antibody clones, staining

platforms, and scoring algorithms, which can lead to discordant results[1][2][3][7][8]. While

some studies have shown good concordance between 22C3, 28-8, and SP263 assays for

tumor cell staining, the SP142 assay tends to stain fewer tumor cells[7][8].
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Pre-analytical Variables: Differences in specimen handling, such as the type of fixative used

and the duration of fixation, can impact staining results[9].

Inter-observer Variability: Scoring of PD-L1 expression, especially when immune cells are

included, can be subjective and lead to variability between pathologists[10][11].

Q4: How do the different PD-L1 scoring systems (TPS, CPS, IC) compare, and which one

should we use?

A4: The choice of scoring system is dictated by the specific PD-L1 inhibitor and the cancer type

as validated in the respective Phase III clinical trials.

Scoring System Definition
Commonly
Associated Assays

Primary Cells
Scored

Tumor Proportion

Score (TPS)

Percentage of viable

tumor cells showing

partial or complete

membrane staining

relative to all viable

tumor cells.[3][12]

22C3, 28-8, SP263 Tumor Cells

Combined Positive

Score (CPS)

Ratio of the number of

PD-L1 staining cells

(tumor cells,

lymphocytes,

macrophages) to the

total number of viable

tumor cells, multiplied

by 100.[2][12]

22C3, SP263
Tumor Cells and

Immune Cells

Immune Cell (IC)

Score

Percentage of tumor

area occupied by PD-

L1 staining immune

cells of any intensity.

[3][12]

SP142 Immune Cells

Immune Monitoring: Flow Cytometry
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Q1: We are seeing a weak or no signal for our target immune cell population in our flow

cytometry analysis. What are the possible reasons?

A1: A weak or absent signal in flow cytometry can be due to a variety of factors:

Sample Quality and Handling:

Poor Sample Viability: Ensure that peripheral blood mononuclear cells (PBMCs) are

isolated and processed promptly to maintain cell viability. Delays in processing can lead to

cell death and degradation of markers[13].

Improper Cryopreservation/Thawing: If using cryopreserved samples, ensure a validated

protocol for freezing and thawing is followed to maximize cell recovery and viability.

Staining Protocol:

Insufficient Antibody Titer: The antibody concentration may be too low. It is crucial to titrate

each antibody to determine its optimal staining concentration.

Incorrect Fluorochrome Choice: For low-expressing antigens, use bright fluorochromes.

Intracellular Target Inaccessibility: For intracellular markers (e.g., cytokines, transcription

factors like FoxP3), ensure the fixation and permeabilization protocol is appropriate and

effective[14].

Epitope Destruction: Some fixation methods can alter or destroy cell surface epitopes. If

staining for both surface and intracellular markers, it is often recommended to stain for

surface markers before fixation and permeabilization[15].

Instrument Settings:

Incorrect Laser and Filter Configuration: Ensure the instrument is set up correctly for the

specific fluorochromes in your panel.

Low PMT Voltages: The photomultiplier tube (PMT) voltages may be too low to detect the

signal.
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Q2: We are experiencing high background or non-specific staining in our flow cytometry assay.

How can we troubleshoot this?

A2: High background can mask true positive signals. Here are some common causes and

solutions:

Non-specific Antibody Binding:

Fc Receptor Binding: Immune cells, particularly monocytes and B cells, express Fc

receptors that can non-specifically bind antibodies. Pre-incubate cells with an Fc blocking

reagent to prevent this[16][17][18].

Dead Cells: Dead cells are "sticky" and can non-specifically bind antibodies. Use a viability

dye to exclude dead cells from your analysis[19].

Antibody Concentration: The antibody concentration may be too high, leading to non-specific

binding. Titrate your antibodies to find the optimal signal-to-noise ratio.

Inadequate Washing: Ensure sufficient washing steps to remove unbound antibodies.

Instrument Issues:

Incorrect Compensation: Improper compensation for spectral overlap between

fluorochromes can lead to false positive signals. Use single-stained compensation controls

for accurate compensation.

Clinical Response Evaluation
Q1: A patient's tumor appears to have grown on an initial scan after starting a PD-L1 inhibitor.

Is this always true progression?

A1: Not necessarily. This phenomenon may be pseudoprogression, an initial increase in tumor

size or the appearance of new lesions followed by a subsequent decrease in tumor burden[20]

[21][22]. This is thought to be caused by the infiltration of immune cells into the tumor, which

can make the tumor appear larger on imaging[20][22]. The incidence of pseudoprogression is

relatively low, estimated to be less than 10% in many cancers[21].

Q2: How should we adapt our response evaluation criteria to account for pseudoprogression?
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A2: Traditional response criteria like RECIST 1.1 may misclassify pseudoprogression as true

disease progression, potentially leading to premature discontinuation of effective therapy[14]

[23]. To address this, immune-related response criteria have been developed:

irRECIST (immune-related RECIST): Allows for an initial increase in tumor burden and the

appearance of new lesions, as long as the overall tumor burden does not substantially

increase. Confirmation of progression requires a subsequent scan showing further

growth[14][24].

iRECIST (immune RECIST): A modification of RECIST 1.1 that provides guidance for

handling unconventional response patterns. It introduces the concept of "unconfirmed

progressive disease" (iUPD), which requires confirmation on a subsequent scan at least 4

weeks later to be designated as "confirmed progressive disease" (iCPD)[24][25].

In clinical trials, it is often recommended to continue treatment beyond initial RECIST 1.1-

defined progression in clinically stable patients until the next imaging assessment to confirm or

refute progression[24].

Quantitative Data Summary
Immune-Related Adverse Events (irAEs) in Key Phase III
Trials
The incidence of irAEs varies by the specific PD-L1 inhibitor, whether it is used as monotherapy

or in combination, and the patient population. Below is a summary of all-grade and grade 3-4

irAEs from pivotal Phase III trials.
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Trial (Inhibitor) Cancer Type
Any Grade
irAEs (%)

Grade 3-4
irAEs (%)

Most Common
irAEs

KEYNOTE-024

(Pembrolizumab)
NSCLC 76.6% 31.2%

Hypothyroidism,

hyperthyroidism,

pneumonitis[16]

[26][27]

IMpower150

(Atezolizumab +

Chemo +

Bevacizumab)

NSCLC 48.4% 11% (Grade 3-4)

Rash, hepatitis,

hypothyroidism[2

][22][28]

PACIFIC

(Durvalumab)
Stage III NSCLC ~25% 3.4%

Pneumonitis,

thyroid disorders,

dermatitis/rash[1

0][17][29]

CheckMate 067

(Nivolumab +

Ipilimumab)

Melanoma 95.7% 59%

Diarrhea, rash,

fatigue, pruritus,

pyrexia[1][30][31]

CheckMate 067

(Nivolumab)
Melanoma 84.5% 24%

Fatigue, rash,

diarrhea,

pruritus[1][30]

Note: Incidence rates can vary based on the specific analysis and follow-up duration. The

Common Terminology Criteria for Adverse Events (CTCAE) is used for grading.[29]

Experimental Protocols
Protocol: PD-L1 IHC Staining (Example: 22C3 pharmDx)
This protocol is a generalized example for the FDA-approved PD-L1 IHC 22C3 pharmDx assay,

intended for use on an automated staining platform like the Dako Autostainer Link 48.

Specimen Preparation:

Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm).
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Ensure a serial section is stained with Hematoxylin and Eosin (H&E) for morphological

comparison and to confirm the presence of at least 100 viable tumor cells[7][32].

Deparaffinization, Rehydration, and Epitope Retrieval:

Perform a 3-in-1 procedure using a pre-treatment module (e.g., Dako PT Link).

Use EnVision FLEX Target Retrieval Solution, Low pH.

Heat slides according to the validated protocol (e.g., 97°C for 20 minutes).

Automated Staining (Autostainer Link 48):

Peroxidase Block: Incubate with Peroxidase-Blocking Reagent for 5 minutes.

Primary Antibody: Apply Monoclonal Mouse Anti-PD-L1, Clone 22C3, and incubate for 25

minutes.

Negative Control: On a separate slide, apply the Negative Control Reagent instead of the

primary antibody.

Linker: Apply the Mouse LINKER and incubate for 15 minutes.

Visualization System: Apply the Visualization Reagent (dextran polymer conjugated with

horseradish peroxidase and secondary antibodies) and incubate for 20 minutes.

Chromogen: Apply DAB+ Chromogen solution and incubate for 10 minutes.

Counterstain: Apply Hematoxylin and incubate for 5 minutes.

Dehydration and Coverslipping:

Dehydrate the slides through graded alcohols and clear with xylene.

Coverslip using a permanent mounting medium.

Scoring:

A pathologist evaluates the slide under a light microscope.
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For NSCLC, calculate the Tumor Proportion Score (TPS): the percentage of viable tumor

cells with partial or complete membrane staining at any intensity.

For other indications like cervical or gastric cancer, the Combined Positive Score (CPS)

may be required[32].

Protocol: PBMC Isolation and Immunophenotyping by
Flow Cytometry
This protocol provides a general workflow for isolating PBMCs from whole blood and

performing surface and intracellular staining for flow cytometry analysis.

PBMC Isolation from Whole Blood:

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Aspirate the PBMC layer at the plasma-Ficoll interface.

Wash the collected PBMCs twice with PBS.

Perform a cell count and viability assessment.

Cell Stimulation (for Intracellular Cytokine Staining):

Culture PBMCs in the presence of a stimulant (e.g., peptide pool, PMA/Ionomycin) for a

specified period (e.g., 6 hours).

For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or

Monensin) to trap cytokines intracellularly[4][15][23].

Surface Staining:

Resuspend PBMCs in staining buffer.
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Add an Fc block to prevent non-specific antibody binding and incubate.

Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3,

CD4, CD8, CD45RA) and a viability dye.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells to remove unbound antibodies.

Fixation and Permeabilization (for Intracellular Staining):

Resuspend cells in a fixation buffer (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at

room temperature in the dark.

Wash the cells with a permeabilization buffer (e.g., Perm/Wash buffer).

Intracellular Staining:

Add a cocktail of fluorochrome-conjugated antibodies against intracellular targets (e.g.,

IFN-γ, TNF-α, FoxP3) diluted in permeabilization buffer.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with permeabilization buffer.

Acquisition:

Resuspend the final cell pellet in staining buffer.

Acquire the samples on a flow cytometer that has been properly calibrated and

compensated.

Visualizations
PD-1/PD-L1 Signaling Pathway```dot
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Caption: Logical workflow for troubleshooting weak PD-L1 IHC staining.
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Response Evaluation Logic: RECIST 1.1 vs. iRECIST

First Post-Baseline Scan

New Lesion OR
Unequivocal Progression of

Non-Target Lesions?

RECIST 1.1 = Progressive Disease (PD)

Yes

Assess Target Lesions

No

iRECIST = unconfirmed PD (iUPD)
Continue Treatment if Clinically Stable

Follow-up Scan
(>= 4 weeks)

Further Increase in Tumor Burden?

iRECIST = confirmed PD (iCPD)
Discontinue Treatment

Yes

iRECIST = iSD / iPR / iCR
(Pseudoprogression)
Continue Treatment

No

Click to download full resolution via product page

Caption: Decision logic for response evaluation with RECIST 1.1 vs. iRECIST.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ascopubs.org [ascopubs.org]

2. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set
and gating strategy for regulatory T cell analysis by flow cytometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry
[expertcytometry.com]

4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

5. med.virginia.edu [med.virginia.edu]

6. fcslaboratory.com [fcslaboratory.com]

7. researchgate.net [researchgate.net]

8. Implementation of highly sophisticated flow cytometry assays in multicenter clinical
studies: considerations and guidance - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in
Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

10. Characterizing immune-mediated adverse events with durvalumab in patients with
unresectable stage III NSCLC: A post-hoc analysis of the PACIFIC trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Adverse events induced by nivolumab and ipilimumab combination regimens - PMC
[pmc.ncbi.nlm.nih.gov]

12. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC
[pmc.ncbi.nlm.nih.gov]

13. Impact of blood storage and sample handling on quality of high dimensional flow
cytometric data in multicenter clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

14. onclive.com [onclive.com]

15. Intracellular Flow Cytometry Staining Protocol [protocols.io]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b13919592?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.9506
https://pubmed.ncbi.nlm.nih.gov/26122357/
https://pubmed.ncbi.nlm.nih.gov/26122357/
https://pubmed.ncbi.nlm.nih.gov/26122357/
https://expertcytometry.com/how-to-differentiate-tregs-t-regulatory-cells-by-flow-cytometry/
https://expertcytometry.com/how-to-differentiate-tregs-t-regulatory-cells-by-flow-cytometry/
https://cbdm.hms.harvard.edu/assets/Protocols/staining/Intra-cellular%20cytokine%20staining.pdf
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Intracellular-Cytokine-Staining-Protocol.pdf
https://fcslaboratory.com/specimen-stability-considerations/
https://www.researchgate.net/figure/Flow-cytometry-gating-strategy-for-regulatory-T-cells-subsets-Representative-sample-of_fig1_328741802
https://pubmed.ncbi.nlm.nih.gov/26045007/
https://pubmed.ncbi.nlm.nih.gov/26045007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4569436/
https://pubmed.ncbi.nlm.nih.gov/35245844/
https://pubmed.ncbi.nlm.nih.gov/35245844/
https://pubmed.ncbi.nlm.nih.gov/35245844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9901897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9901897/
https://pubmed.ncbi.nlm.nih.gov/31181213/
https://pubmed.ncbi.nlm.nih.gov/31181213/
https://www.onclive.com/view/reactions-to-the-pacific-trial-in-stage-iii-nsclc
https://www.protocols.io/view/intracellular-flow-cytometry-staining-protocol-tknekve
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Analysis of the relation between adverse events and overall survival in patients treated
with pembrolizumab as a first-line treatment for metastatic NSCLC - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]

19. biocompare.com [biocompare.com]

20. targetedonc.com [targetedonc.com]

21. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set
and gating strategy for regulatory T cell analysis by flow cytometry - PMC
[pmc.ncbi.nlm.nih.gov]

22. keytrudahcp.com [keytrudahcp.com]

23. Intracellular Cytokine Staining Protocol [anilocus.com]

24. researchgate.net [researchgate.net]

25. Atlas of PD-L1 for Pathologists: Indications, Scores, Diagnostic Platforms and Reporting
Systems - PMC [pmc.ncbi.nlm.nih.gov]

26. Updated Analysis of KEYNOTE-024: Pembrolizumab Versus Platinum-Based
Chemotherapy for Advanced Non-Small-Cell Lung Cancer With PD-L1 Tumor Proportion
Score of 50% or Greater - PubMed [pubmed.ncbi.nlm.nih.gov]

27. onclive.com [onclive.com]

28. Safety and Patient-Reported Outcomes From the IMpower150 Trial in Metastatic
Nonsquamous NSCLC - The ASCO Post [ascopost.com]

29. Real-World Analysis of Durvalumab after Chemoradiation in Stage III Non-Small-Cell
Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

30. Bristol Myers Squibb - Bristol Myers Squibb Presents Landmark 10-Year Follow-Up Data
from CheckMate -067 Which Showed Continued Durable Long-Term Survival Benefit with
Opdivo® plus Yervoy® in Advanced Melanoma [news.bms.com]

31. Nivolumab plus ipilimumab or nivolumab alone versus ipilimumab alone in advanced
melanoma (CheckMate 067): 4-year outcomes of a multicentre, randomised, phase 3 trial -
PubMed [pubmed.ncbi.nlm.nih.gov]

32. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [Technical Support Center: Human PD-L1 Inhibitor
Phase III Experiments]. BenchChem, [2025]. [Online PDF]. Available at:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10184366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10184366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10184366/
https://www.researchgate.net/publication/358484828_Characterizing_immune-mediated_adverse_events_with_durvalumab_in_patients_with_unresectable_stage_III_NSCLC_A_post-hoc_analysis_of_the_PACIFIC_trial
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/protein-biology/flow-cytometry/flow-cytometry-troubleshooting-guide
https://www.biocompare.com/Editorial-Articles/574745-Flow-Cytometry-Strategies-to-Optimize-Immunophenotyping/
https://www.targetedonc.com/view/checkmate-067-phase-iii-study-of-nivolumab-or-nivolumab-plus-ipilimumab-versus-ipilimumab-alone-in-previously-untreated-advanced-melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC4554737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4554737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4554737/
https://www.keytrudahcp.com/efficacy/nsclc-first-line-monotherapy/
https://anilocus.com/intracellular-cytokine-staining-protocol/
https://www.researchgate.net/figure/Flow-cytometry-gating-strategy-for-Treg-identification-and-quantification-in-the-spleen_fig2_348674801
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321150/
https://pubmed.ncbi.nlm.nih.gov/30620668/
https://pubmed.ncbi.nlm.nih.gov/30620668/
https://pubmed.ncbi.nlm.nih.gov/30620668/
https://www.onclive.com/view/dr-reck-on-the-safety-of-pembrolizumab-in-keynote-024-in-metastatic-nsclc
https://ascopost.com/news/june-2020/safety-and-patient-reported-outcomes-from-the-impower150-trial-in-metastatic-nonsquamous-nsclc/
https://ascopost.com/news/june-2020/safety-and-patient-reported-outcomes-from-the-impower150-trial-in-metastatic-nonsquamous-nsclc/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453685/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10453685/
https://news.bms.com/news/details/2024/Bristol-Myers-Squibb-Presents-Landmark-10-Year-Follow-Up-Data-from-CheckMate--067-Which-Showed-Continued-Durable-Long-Term-Survival-Benefit-with-Opdivo-plus-Yervoy-in-Advanced-Melanoma/default.aspx
https://news.bms.com/news/details/2024/Bristol-Myers-Squibb-Presents-Landmark-10-Year-Follow-Up-Data-from-CheckMate--067-Which-Showed-Continued-Durable-Long-Term-Survival-Benefit-with-Opdivo-plus-Yervoy-in-Advanced-Melanoma/default.aspx
https://news.bms.com/news/details/2024/Bristol-Myers-Squibb-Presents-Landmark-10-Year-Follow-Up-Data-from-CheckMate--067-Which-Showed-Continued-Durable-Long-Term-Survival-Benefit-with-Opdivo-plus-Yervoy-in-Advanced-Melanoma/default.aspx
https://pubmed.ncbi.nlm.nih.gov/30361170/
https://pubmed.ncbi.nlm.nih.gov/30361170/
https://pubmed.ncbi.nlm.nih.gov/30361170/
https://ascopubs.org/doi/10.1200/JCO.21.01308
https://www.benchchem.com/product/b13919592#common-pitfalls-in-human-pd-l1-inhibitor-iii-experiments
https://www.benchchem.com/product/b13919592#common-pitfalls-in-human-pd-l1-inhibitor-iii-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13919592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b13919592#common-pitfalls-in-human-pd-l1-inhibitor-
iii-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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